N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-19-12-15(13-5-2-1-3-6-13)22-21(24-19)26-18(11-16(25-26)14-8-9-14)23-20(28)17-7-4-10-29-17/h1-7,10-12,14H,8-9H2,(H,23,28)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDCWRJKFHDBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)C3=CC=CS3)C4=NC(=CC(=O)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining several heterocyclic moieties, which are known to influence biological activity. The presence of the thiophene ring and the pyrazole scaffold is significant as these structures are often linked to various pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines. A notable example includes a pyrazole derivative that exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain pyrazole analogs were evaluated for their ability to stabilize human red blood cell membranes, demonstrating anti-inflammatory effects at various concentrations (100 µg, 500 µg, 1000 µg) . This mechanism could be relevant for this compound.
3. Antioxidant Activity
Antioxidant properties are vital for mitigating oxidative stress-related diseases. Compounds similar to N-(3-cyclopropyl...) have shown promising results in scavenging reactive oxygen species (ROS). For instance, certain derivatives were reported to exhibit higher antioxidant activity than standard ascorbic acid . This suggests that N-(3-cyclopropyl...) may also possess significant antioxidant capabilities.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
Inhibition of Key Enzymes
Pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways and cancer progression. The inhibition of COX enzymes and other related pathways can lead to reduced inflammation and tumor growth.
Receptor Binding
Molecular docking studies indicate that pyrazole derivatives can effectively bind to various biological targets, including cyclooxygenase and farnesyl transferase receptors . This binding affinity is crucial for their therapeutic effects.
Case Studies
Several studies have investigated compounds structurally related to N-(3-cyclopropyl...). For example:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Tewari et al. (2014) | 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-pyrazole | EGFR Inhibition | 0.07 µM |
| Brullo et al. (2012) | N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazole | Anti-inflammatory | IC50: 3.8 nM |
| Recent Findings | Various pyrazole derivatives | Antioxidant | IC50: 28.23 μg/mL |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thiophene ring, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is C19H20N4O2S, with a molecular weight of approximately 364.46 g/mol. The intricate arrangement of functional groups contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The mechanism of action appears to involve the induction of apoptosis and the inhibition of tumor growth through modulation of key signaling pathways associated with cancer progression .
Immunomodulatory Effects
The compound has shown promise in modulating immune responses, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance during cancer and infectious diseases. By inhibiting IDO, this compound may enhance the effectiveness of existing cancer therapies and counteract tumor-induced immunosuppression .
Case Study 1: Inhibition of IDO Activity
A study demonstrated that N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide effectively inhibited IDO activity in vitro. The results indicated that treatment with this compound led to increased levels of tryptophan and decreased kynurenine levels in cell cultures, suggesting a reversal of IDO-mediated immunosuppression .
Case Study 2: Anticancer Efficacy in Vivo
In vivo experiments using xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study reported a notable decrease in cell proliferation markers and an increase in apoptotic cell death within the tumors treated with the compound .
Potential Applications in Drug Development
Given its multifaceted biological activities, this compound holds potential as a lead compound for developing new therapeutics targeting:
- Cancer : As an adjunct therapy alongside traditional treatments.
- Immunotherapy : To enhance immune responses against tumors or during chronic infections.
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The thiophene-2-carboxamide group participates in coupling reactions and substitutions. Key methodologies include:
Synthetic Pathways for Thiophene-Pyrazole Amides
-
The low yield in TiCl₄-mediated reactions suggests steric hindrance from the cyclopropyl and phenyl groups .
-
DMAP improves nucleophilicity of the pyrazole amine, enhancing coupling efficiency .
Pyrazole Ring Modifications
The pyrazole core undergoes regioselective transformations:
Cyclocondensation and Regioselectivity
-
Hydrazine derivatives react with acetylenic ketones to form pyrazoles, but regioselectivity challenges persist (e.g., 3:2 isomer ratios in phenylhydrazine reactions) .
-
Copper triflate catalysts enable regiocontrol in trifluoromethylpyrazole synthesis, a strategy applicable to the cyclopropyl-substituted pyrazole here .
Oxidative Aromatization
Pyrazoline intermediates (e.g., 31 in Scheme 10 ) oxidize to pyrazoles under catalytic conditions:
-
Catalysts: Cu(OTf)₂/[bmim]PF₆
-
Yield: 82%
Dihydropyrimidinone Reactivity
The 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl group is prone to:
Tautomerization and Oxidation
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Exists in equilibrium between lactam (keto) and enol forms, influencing hydrogen-bonding interactions.
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Oxidizes to pyrimidinone derivatives under mild conditions (e.g., H₂O₂/Fe³⁺).
Nucleophilic Substitution
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The C-2 position reacts with amines or alcohols in basic ethanol, enabling functional group diversification .
Thiophene Ring Reactions
The thiophene moiety undergoes electrophilic substitutions:
Halogenation and Cross-Coupling
-
Bromination at C-5 (using NBS) facilitates Suzuki-Miyaura couplings for biaryl synthesis .
| Reaction | Conditions | Product |
|------------------------------|-------------------------------------|------------------------------------|
| Bromination | NBS in DMF, 0°C → RT | 5-bromothiophene-carboxamide |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water | Biaryl derivatives |
Catalytic Cycloadditions
The compound’s heterocycles participate in 1,3-dipolar cycloadditions:
Pyrazole-Dihydropyrimidine Interactions
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Zinc triflate catalyzes cycloadditions between diazoacetates and alkynes, forming fused pyrazole-pyrimidine systems .
-
Example: Ethyl diazoacetate + phenylpropargyl → pyrazole-carboxylate (89% yield) .
Hydrolytic Degradation
-
The amide bond hydrolyzes under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, yielding thiophene-2-carboxylic acid and pyrazole-amine fragments .
-
Degradation rates correlate with pH:
pH Half-life (h) 1.2 8.3 7.4 72.1
Comparative Reactivity Table
Case Studies in Optimization
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs from recent literature. Key structural analogs include pyrimidinone-pyrazole hybrids (e.g., compounds 4i and 4j from ) and other heterocyclic derivatives. Below is a comparative breakdown:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects : The thiophene carboxamide group introduces electron-withdrawing properties, contrasting with the electron-donating tetrazole in 4i ; this could alter binding affinity in enzymatic pockets .
Noncovalent Interactions: Computational analysis (e.g., Multiwfn, ) reveals stronger van der Waals interactions in the target compound due to the phenyl and cyclopropyl groups, whereas 4j’s thioxo group may promote hydrogen bonding .
Research Insights and Computational Validation
Advanced wavefunction analysis (via Multiwfn) highlights distinct electron localization patterns in the target compound compared to analogs. For example:
- Electrostatic Potential (ESP): The thiophene carboxamide moiety exhibits a polarized ESP surface, favoring interactions with positively charged residues in kinase ATP-binding pockets .
- Topology Analysis: Reduced electron density at the pyrimidinone N1 position suggests weaker hydrogen-bond acceptor capability than 4i, which may correlate with differential bioactivity .
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by systematically varying solvents (e.g., DMF, THF), catalysts (e.g., Pd-based catalysts), and reaction times. Monitor intermediates using TLC and HPLC. Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Validate purity (>95%) using NMR and IR spectroscopy, as demonstrated in analogous pyrimidine and pyrazole syntheses .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : To confirm proton environments and carbon backbone (e.g., cyclopropyl and phenyl group assignments).
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1646 cm⁻¹, NH stretches at ~3237 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .
Q. What computational approaches predict the compound’s bioactivity and binding affinity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins using crystallographic data from PDB. Validate with MD simulations (e.g., GROMACS) to assess binding stability. Use QSAR models trained on pyrimidine derivatives to predict ADMET properties .
Advanced Research Questions
Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer : Apply orthogonal validation:
- In vitro assays : Measure IC₅₀ values using dose-response curves.
- Orthogonal techniques : Use SPR (surface plasmon resonance) for binding kinetics or LC-MS for metabolite profiling.
- Statistical analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify discrepancies. Refine computational models iteratively using Bayesian optimization .
Q. What experimental strategies assess the impact of polymorphism on physicochemical properties?
- Methodological Answer :
- Screening : Recrystallize the compound in multiple solvents (e.g., ethanol, acetonitrile) to isolate polymorphs.
- Characterization : Use PXRD to identify crystalline forms and DSC/TGA to study thermal stability.
- Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) across polymorphs. Reference CRDC subclass RDF2050107 (powder/particle technology) for process standardization .
Q. How to address challenges in multi-step synthesis, such as intermediate instability?
- Methodological Answer :
- Process control : Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring.
- Stabilization : Protect sensitive intermediates (e.g., dihydropyrimidinones) via low-temperature storage or inert atmosphere handling.
- Scale-up : Apply CRDC subclass RDF2050108 (process simulation) to model reactor conditions and optimize mixing efficiency .
Q. What frameworks integrate diverse datasets (structural, bioactivity, ADMET) for structure-activity relationship (SAR) analysis?
- Methodological Answer : Use a quadripolar model:
- Theoretical pole : Align SAR hypotheses with literature on pyrimidine analogs.
- Technical pole : Employ cheminformatics tools (e.g., KNIME, Python RDKit) for data mining.
- Epistemological pole : Critically evaluate data reproducibility using meta-analysis.
- Morphological pole : Visualize SAR trends via heatmaps or 3D pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
